(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane is a complex organic compound characterized by its unique structural components, including a benzofuran ring, a phenyl group, and a dimethylphenylsilane moiety. The compound is identified by the CAS number 656824-70-3 and has a molecular formula of C23H24OSi, with a molecular weight of approximately 344.5 g/mol. This compound is significant in various fields, including organic synthesis, medicinal chemistry, and materials science.
The synthesis of (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can be achieved through several methods, primarily involving the reaction of appropriate precursors under controlled conditions.
The synthetic route often includes the use of strong bases or acids to promote reactions and may involve multiple steps to achieve the final product. For example, initial formation of the benzofuran moiety may require specific reagents and conditions that favor cyclization.
The molecular structure of (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C23H24OSi |
| Molecular Weight | 344.5 g/mol |
| IUPAC Name | [2,3-dihydro-1-benzofuran-3-yl(phenyl)methyl]-dimethyl-phenylsilane |
| InChI | InChI=1S/C23H24OSi/c1-25(2,19-13-7-4-8-14-19)23(18-11-5-3-6-12-18)21-17-24-22-16-10-9-15-20(21)22/h3-16,21,23H,17H2,1-2H3 |
| InChI Key | RGVUIJMCJLOIEH-UHFFFAOYSA-N |
| Canonical SMILES | CSi(C1=CC=CC=C1)C(C2COC3=CC=CC=C23)C4=CC=CC=C4 |
The structural features indicate a complex arrangement that contributes to its chemical reactivity and biological activity.
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for (2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane involves its interaction with biological targets at the molecular level. The benzofuran ring and phenyl groups may interact with enzymes or receptors in biological systems:
This compound exhibits properties typical for silanes and organic compounds:
Key chemical properties include:
| Property | Value |
|---|---|
| Melting Point | Not specified |
| Boiling Point | Not specified |
| Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various applications.
(2,3-Dihydro-1-benzofuran-3-yl)(phenyl)methylphenylsilane has several scientific applications:
CAS No.: 1981-49-3
CAS No.: 76663-30-4
CAS No.: 79982-56-2
CAS No.: 56892-33-2
CAS No.: 123408-96-8